Udpga 3Na
Overview
Description
Scientific Research Applications
Uridine 5’-diphosphoglucuronic acid trisodium salt has numerous applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-diphosphoglucuronic acid trisodium salt can be achieved through a cascade synthesis route. This involves coupling multiple whole cells expressing hyperthermophilic enzymes to produce uridine 5’-diphosphoglucuronic acid from starch. The process includes a coenzyme regeneration system with an appropriate expression level of uridine diphosphate-glucose 6-dehydrogenase in a single strain, meeting the nicotinamide adenine dinucleotide requirements .
Industrial Production Methods
For industrial production, the cascade synthesis route is scaled up to produce uridine 5’-diphosphoglucuronic acid in large quantities. This method is cost-effective and efficient, yielding high purity uridine 5’-diphosphoglucuronic acid suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-diphosphoglucuronic acid trisodium salt undergoes glucuronidation reactions, which are catalyzed by uridine diphosphate glucuronosyltransferases. These reactions involve the covalent linkage of glucuronic acid to a nucleophilic functional group on a typically lipophilic substrate .
Common Reagents and Conditions
The glucuronidation reactions require the presence of uridine 5’-diphosphoglucuronic acid as a cofactor and a nucleophilic substrate. The reactions typically proceed under physiological conditions, with the enzyme uridine diphosphate glucuronosyltransferase facilitating the transfer of glucuronic acid .
Major Products
The major products of these reactions are glucuronides, which are more water-soluble and can be easily excreted from the body. This process is essential for the metabolism and clearance of many lipophilic chemicals, including drugs and endogenous compounds .
Mechanism of Action
Uridine 5’-diphosphoglucuronic acid trisodium salt exerts its effects through glucuronidation, a process catalyzed by uridine diphosphate glucuronosyltransferases. The enzyme facilitates the transfer of glucuronic acid to a nucleophilic functional group on a substrate, forming a glucuronide. This reaction increases the water solubility of the substrate, allowing for its excretion from the body .
Comparison with Similar Compounds
Uridine 5’-diphosphoglucuronic acid trisodium salt is unique in its role as a glycosyl donor for glucuronidation reactions. Similar compounds include:
Uridine diphosphate glucose: A precursor in the biosynthesis of uridine 5’-diphosphoglucuronic acid.
Uridine diphosphate galactose: Involved in the biosynthesis of glycoproteins and glycolipids.
Uridine diphosphate N-acetylglucosamine: Participates in the biosynthesis of glycosaminoglycans and glycoproteins.
Uridine 5’-diphosphoglucuronic acid trisodium salt stands out due to its specific role in glucuronidation, a critical pathway for the detoxification and excretion of various compounds .
Properties
IUPAC Name |
trisodium;(2S,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3/t4-,6-,7+,8+,9-,10-,11+,12-,14?;;;/m1.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXUNWUNTOMVIG-FBPUXPPNSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N2Na3O18P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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